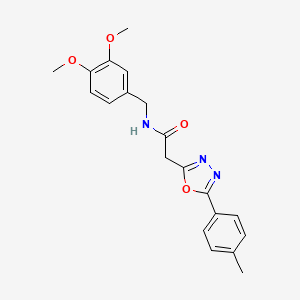

Tert-butyl 2-acetyl-1,3-thiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

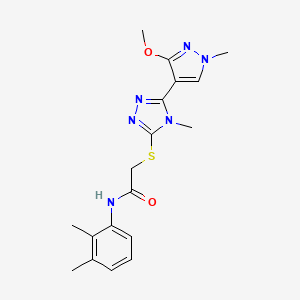

Tert-butyl 2-acetyl-1,3-thiazole-5-carboxylate (TATC) is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. TATC is a versatile molecule that can be used as a building block for the synthesis of various complex molecules.

Scientific Research Applications

Synthesis of Heterocyclic Cores in Antibiotics : The compound is used in the synthesis of complex heterocyclic cores of thiopeptide antibiotics. An example is the Pd(0)-catalyzed regioselective C-2 (hetero)arylation of tert-butyl 4-thiazolecarboxylate, a process that is critical in preparing valuable 2-pyridynyl-4-thiazolecarboxylates, essential components in thiopeptides antibiotics (Martin et al., 2008).

Application in Organic Reactions : It serves as a substitute in various organic reactions, such as the Fujiwara-Moritani reactions, where tert-butyl perbenzoate replaces benzoquinone, demonstrating its role in facilitating mild reaction conditions (Liu & Hii, 2011).

Development of Organic Light Emitting Diodes (OLEDs) : Compounds containing tert-butyl thiazole units are used in the design of organic materials for light-emitting diodes. For instance, a thiazolo[5,4-d]thiazole ESIPT system demonstrated reversibility in excited-state intramolecular proton transfer, leading to wide tunability in emission from blue to yellow, and eventually to white-light luminescence in OLEDs (Zhang et al., 2016).

Chemosensors for Volatile Acid Vapors : Tert-butyl modified benzothiazole derivatives, like TCBT, have been used to create organogels that form strong blue emissive nanofibers. These materials are effective in detecting volatile acid vapors, highlighting their potential in environmental monitoring and chemical sensing (Sun et al., 2015).

Synthesis of Malonyl-CoA Decarboxylase Inhibitors : In medicinal chemistry, tert-butyl carboxylate derivatives have been explored as malonyl-CoA decarboxylase inhibitors, suggesting their potential in developing treatments for ischemic heart diseases (Cheng et al., 2006).

Synthesis of Insecticidal Compounds : Tert-butyl N,N'-diacylhydrazines, containing structures like thiadiazoles, have been synthesized and tested for insecticidal activities. These compounds show promise as environmentally friendly pest regulators (Wang et al., 2011).

properties

IUPAC Name |

tert-butyl 2-acetyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-6(12)8-11-5-7(15-8)9(13)14-10(2,3)4/h5H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJKVDLWCLNDKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(S1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2736011.png)

![N-[2-[butyl(methyl)amino]ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![1-Benzhydryl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2736025.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5-methoxy-2,3-dihydro-1-benzofuran-7-carboxamide;hydrochloride](/img/structure/B2736026.png)

![4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2736032.png)